Cas no 175796-50-6 (13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate)

13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate structure
175796-50-6 structure
Nombre del producto:13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate
Número CAS:175796-50-6
MF:C39H44O11
Megavatios:688.76007270813
CID:182456
PubChem ID:3035862

13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate Propiedades químicas y físicas

Nombre e identificación

    • Benzeneacetic acid,4-hydroxy-3-methoxy-,[(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-[(phenylacetyl)oxy]-1H-cyclopropa[3,4]benz[1,2-e]azulen-3-yl]methylester
    • Benzeneacetic acid,4-hydroxy-3-methoxy-,[(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-[(phenylacetyl)oxy]-1H-cycloprop
    • PPAHV
    • [(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetraMethyl-5-oxo-9-[phenylacetyl)oxy]-1H-cyclopropa[3,4]benz[1,2-e]azulen-3-yl]Methyle
    • Phorbol 12-phenylacetate 13-acetate 20-homovanillate
    • ((1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a(Acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5
    • [(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-[phenylacetyl)oxy]-1H-cyclopropa[3,4]benz[1,2-e]azulen-3-yl]methylesterbenzeneaceticacid
    • PPAHV >99%
    • Phorbol-12-phenylacetate-13-acetate-20-homovanillate
    • NCGC00162421-02
    • [(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-[[2-(4-hydroxy-3-methoxyphenyl)acetyl]oxymethyl]-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate
    • Phorbol 12-phenylacetate 13-acetate 20-homovanillate, solid
    • CHEMBL104647
    • Benzeneacetic acid, 4-hydroxy-3-methoxy-, (9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-((phenylacetyl)oxy)-1H-cyclopropa(3,4)benz(1,2-e)azulen-3-yl)methyl ester, (1aR-(1aalpha,1bbeta,4abeta,7aalpha,7balpha,8alpha,9beta,9aalpha))-
    • 13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate
    • Q27088432
    • DTXSID10938709
    • {9a-(Acetyloxy)-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-[(phenylacetyl)oxy]-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-3-yl}methyl (4-hydroxy-3-methoxyphenyl)acetate
    • 12-O-Phenylacetyl-13-O-acetylphorbol-20-homovanillate
    • [(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-[phenylacetyl)oxy]-1H-cyclopropa[3,4]benz[1,2-e]azulen-3-yl]methyl ester benzeneacetic acid
    • BDBM50052440
    • 175796-50-6
    • NCGC00162421-01
    • AKOS024456617
    • GTPL2490
    • J-011134
    • Phenyl-acetic acid (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-acetoxy-4a,7b-dihydroxy-3-[2-(4-hydroxy-3-methoxy-phenyl)-acetoxymethyl]-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl ester
    • Benzeneacetic acid, 4-hydroxy-3-methoxy-, [(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-[(phenylacetyl)oxy]-1H-cyclopropa[3,4]benz[1,2-e]azulen-3-yl]methyl ester
    • Renchi: InChI=1S/C39H44O11/c1-21-14-30-37(45,34(21)44)19-26(20-48-31(42)18-25-12-13-28(41)29(16-25)47-6)15-27-33-36(4,5)39(33,50-23(3)40)35(22(2)38(27,30)46)49-32(43)17-24-10-8-7-9-11-24/h7-16,22,27,30,33,35,41,45-46H,17-20H2,1-6H3/t22-,27+,30-,33-,35-,37-,38-,39-/m1/s1
    • Clave inchi: OGRGWTXWAZBJKF-JXWJAAHMSA-N
    • Sonrisas: COC1C(O)=CC=C(CC(OCC2C[C@@]3(C(C(C)=C[C@H]3[C@]3(O)[C@H]([C@H]4[C@]([C@H](OC(CC5=CC=CC=C5)=O)[C@H]3C)(OC(C)=O)C4(C)C)C=2)=O)O)=O)C=1

Atributos calculados

  • Calidad precisa: 688.28800
  • Masa isotópica única: 688.288
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 3
  • Recuento de receptores de enlace de hidrógeno: 11
  • Recuento de átomos pesados: 50
  • Cuenta de enlace giratorio: 12
  • Complejidad: 1440
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 8
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de constructos de variantes mutuas: 9
  • Carga superficial: 0
  • Superficie del Polo topológico: 166Ų
  • Xlogp3: 3.7

Propiedades experimentales

  • Color / forma: White solid
  • Denso: 1.36
  • Punto de ebullición: 792.4°Cat760mmHg
  • Punto de inflamación: 241.1°C
  • índice de refracción: 1.629
  • Disolución: DMSO: soluble
  • PSA: 165.89000
  • Logp: 3.80230
  • Disolución: Soluble in DMSO

13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate Información de Seguridad

  • Wgk Alemania:3
  • Condiciones de almacenamiento:Desiccate at -20°C

13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci6828-1mg
PPAHV
175796-50-6 98%
1mg
¥2302.00 2023-09-09
TRC
P698985-5mg
13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate
175796-50-6
5mg
$ 2893.00 2023-04-16
TRC
P698985-1mg
13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate
175796-50-6
1mg
$ 603.00 2023-04-16
TRC
P698985-2.5mg
PPAHV
175796-50-6
2.5mg
90.00 2021-07-19
SHENG KE LU SI SHENG WU JI SHU
sc-202296-1 mg
PPAHV,
175796-50-6 ≥98%
1mg
¥1,015.00 2023-07-10
TRC
P698985-10mg
13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate
175796-50-6
10mg
$ 4500.00 2023-09-06
SHENG KE LU SI SHENG WU JI SHU
sc-202296-1mg
PPAHV,
175796-50-6 ≥98%
1mg
¥1015.00 2023-09-05

Artículos recomendados

Proveedores recomendados
PRIBOLAB PTE.LTD
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
PRIBOLAB PTE.LTD
Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Suzhou Senfeida Chemical Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Heyuan Broad Spectrum Biotechnology Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jiangsu Xinsu New Materials Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Suzhou Genelee Bio-Technology Co., Ltd.